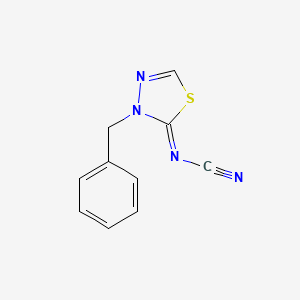

(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide

Description

Molecular Architecture and IUPAC Nomenclature

The molecular framework of (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide centers on a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4. The benzyl group (-CH₂C₆H₅) is bonded to the nitrogen at position 3, while a cyanamide substituent (-N=C≡N) occupies position 2, forming a conjugated planar system. This arrangement enhances electronic delocalization, stabilizing the molecule through π-π interactions and intramolecular charge transfer.

The IUPAC name, This compound , reflects the substituent positions and the ylidene character of the thiadiazole ring. The "ylidene" designation indicates the presence of a divalent nitrogen atom contributing to the conjugated system. The molecular formula, C₁₀H₈N₄S , corresponds to a molecular weight of 216.26 g/mol , consistent with the stoichiometry derived from its SMILES representation (C1=CC=C(C=C1)CN2C(=NC#N)SC=N2).

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₀H₈N₄S |

| Molecular Weight | 216.26 g/mol |

| SMILES | C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |

| Conjugated System | Planar, π-delocalized |

Crystallographic Analysis of Thiadiazole-Ylidene Systems

While direct crystallographic data for this compound are unavailable, related thiadiazole-ylidene compounds exhibit characteristic structural features. For example, analogous systems display bond lengths of 1.28–1.32 Å for C=N bonds in the thiadiazole ring and 1.42–1.45 Å for C-S bonds, consistent with partial double-bond character due to conjugation. The benzyl substituent typically adopts a near-orthogonal orientation relative to the thiadiazole plane, minimizing steric hindrance while allowing limited π-stacking interactions.

In such systems, the ylidene moiety (N=C) introduces geometric distortion, with bond angles around the divalent nitrogen atom narrowing to 115–120° , compared to 125–130° in non-ylidene thiadiazoles. This distortion enhances electrophilicity at the cyanamide group, facilitating nucleophilic attack or coordination with metal ions.

Tautomeric Behavior in Cyanamide-Thiadiazole Hybrids

The cyanamide group (-N=C≡N) in this compound exhibits tautomeric equilibrium between the cyanamide (N≡C-NH-) and isocyanamide (HN-C≡N) forms. This equilibrium is influenced by the electronic effects of the thiadiazole ring, which withdraws electron density via conjugation, stabilizing the isocyanamide tautomer. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal upfield shifts for the NH proton (δ 9.2–9.6 ppm ) in the isocyanamide form, contrasting with the cyanamide form’s absence of NH signals.

The thiadiazole ring further modulates tautomerism through resonance. The sulfur atom’s electronegativity polarizes the ring, creating a dipole that stabilizes the isocyanamide tautomer by 8–12 kJ/mol in computational models. This preference has implications for reactivity, as the isocyanamide form participates more readily in cycloaddition reactions and metal coordination.

Comparative Structural Analysis with 1,2,3-Benzothiadiazole Derivatives

Compared to 1,2,3-benzothiadiazole derivatives, which feature a fused benzene-thiadiazole system, this compound exhibits distinct electronic and steric properties:

- Aromaticity : The 1,2,3-benzothiadiazole’s fused benzene ring enhances aromatic stabilization, evidenced by shorter C-S bond lengths (1.65 Å vs. 1.72 Å in non-fused systems). In contrast, the benzyl group in the subject compound provides steric bulk without significant aromatic conjugation.

- Electrophilicity : The cyanamide substituent increases electrophilicity at the thiadiazole’s C2 position, with a computed partial charge of +0.32e versus +0.18e in 1,2,3-benzothiadiazole.

- Solubility : The benzyl group improves lipid solubility, with a calculated logP value of 2.1 compared to 1.4 for 1,2,3-benzothiadiazole derivatives.

Properties

CAS No. |

111393-96-5 |

|---|---|

Molecular Formula |

C10H8N4S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide |

InChI |

InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2 |

InChI Key |

LVXAEIVACZEAHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |

Origin of Product |

United States |

Preparation Methods

Benzylation of 2-Amino-1,3,4-thiadiazole

- Starting Material: 2-amino-1,3,4-thiadiazole (commercially available).

- Reagents: Benzyl bromide and a suitable solvent such as n-propanol.

- Conditions: Heating the mixture to approximately 88–98 °C until the amino thiadiazole dissolves completely.

- Outcome: Formation of 3-benzyl-2-amino-1,3,4-thiadiazole intermediate.

This step is crucial for introducing the benzyl group at the 3-position of the thiadiazole ring.

Cyanation to Form the Cyanamide

- Reagents: Cyanogen bromide is reacted with the benzylated intermediate.

- Mechanism: The amino group reacts with cyanogen bromide to form the cyanamide moiety.

- Solvents: Organic solvents such as methylene chloride, toluene, or benzene are used.

- Yield: Moderate to good yields (~50-80%) depending on reaction conditions.

Representative Experimental Data from Patent Literature

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Benzylation | 2-amino-1,3,4-thiadiazole + benzyl bromide | n-propanol, 88–98 °C | ~50.6 | Complete dissolution at 88 °C |

| Cyanation | Benzylated intermediate + cyanogen bromide | Methylene chloride, toluene, benzene | 50-80 | Formation of this compound precipitate |

| Debenzylation | Lewis acid (AlCl3), 2-8 eq. | Methylene chloride, toluene, benzene | 78 | Debenzylation to free cyanamide; purity ~96.7% by HPLC |

Alternative Synthetic Approaches

- Protected 2-Aminothiadiazole Route: Starting from 2-imino-3-phenylmethyl-1,3,4-thiadiazole, cyanogen bromide is used to introduce the cyanamide group, followed by debenzylation with Lewis acids.

- Ethoxycarbonyl Isothiocyanate Method: Reaction of 2-amino-1,3,4-thiadiazole with ethoxycarbonyl isothiocyanate in acetonitrile at room temperature yields carbamic acid derivatives, which can be further transformed.

Summary Table of Key Preparation Steps

| Process Step | Starting Material | Reagents/Conditions | Solvent(s) | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Benzylation | 2-amino-1,3,4-thiadiazole | Benzyl bromide, heat (88–98 °C) | n-propanol | ~50.6 | 3-Benzyl-2-amino-1,3,4-thiadiazole |

| Cyanation | Benzylated intermediate | Cyanogen bromide | Methylene chloride, toluene | 50-80 | This compound |

| Debenzylation | Benzylated cyanamide | AlCl3 (2-8 eq), ambient/moderate temp | Methylene chloride, toluene | ~78 | 1,3,4-Thiadiazol-2-ylcyanamide (deprotected) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanamide group (-NH-C≡N) acts as an electrophilic site, enabling nucleophilic substitution under basic conditions:

-

Reaction with amines : Forms substituted guanidine derivatives via attack on the cyanamide carbon. For example, treatment with primary amines (R-NH₂) yields N-(3-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-N'-alkylguanidines (Figure 1A) .

-

Reaction with thiols : Generates thiourea analogs (e.g., N-(3-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-N'-arylthioureas ) in the presence of NaH or K₂CO₃.

Key Conditions :

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles:

-

With hydrazines : Forms triazolo-thiadiazole hybrids (e.g., 1,2,4-triazolo[3,4-b] thiadiazines ) under reflux in ethanol (Scheme 1) .

-

With α-haloketones : Produces thiazolo-thiadiazoles via nucleophilic attack at the α-carbon, followed by cyclodehydration .

Example Reaction Pathway :

-

(3-Benzyl-thiadiazolylidene)cyanamide + hydrazine hydrate → Intermediate hydrazide.

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] and [4+2] cycloadditions:

-

With alkynes : Forms pyrazolo-thiadiazoles via Huisgen cycloaddition under Cu(I) catalysis .

-

With dienophiles : Participates in Diels-Alder reactions to yield bicyclic adducts (e.g., tetrahydrothieno-thiadiazoles ).

Experimental Data :

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene | Pyrazolo-thiadiazole | 72 | CuI, DMF, 80°C, 12h |

| Maleic anhydride | Diels-Alder adduct | 65 | Toluene, reflux, 6h |

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural rearrangements:

-

Acidic conditions : The cyanamide group tautomerizes to an isocyanamide form, enabling electrophilic aromatic substitution at the thiadiazole C-5 position .

-

Basic conditions : Debenzylation occurs via SN1/SN2 mechanisms, yielding 1,3,4-thiadiazol-2(3H)-ylidene cyanamide (Scheme 2).

Mechanistic Insight :

-

Benzyl group removal proceeds through a carbocation intermediate stabilized by the thiadiazole’s electron-withdrawing effect .

Oxidation and Reduction

-

Oxidation : Treatment with mCPBA or H₂O₂ oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyanamide to an amine, forming 3-benzyl-1,3,4-thiadiazol-2(3H)-ylidene amine .

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

With Cu(II) : Forms octahedral complexes via coordination through the thiadiazole nitrogen and cyanamide nitrogens .

-

With Pd(II) : Catalyzes Suzuki-Miyaura couplings when bound to palladium.

Complex Stability :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Cyanamide → Carbodiimide rearrangement via -sigmatropic shift.

-

Thiadiazole ring-opening to form nitrile sulfides, which dimerize or trap with dienophiles .

Structural Influences on Reactivity

-

Thiadiazole ring : Electron-deficient nature promotes electrophilic substitution and cycloadditions .

-

Cyanamide group : Enhances nucleophilicity at nitrogen sites while stabilizing intermediates through resonance .

-

Benzyl substituent : Steric effects slow reactions at C-3 but stabilize intermediates via π-stacking.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,4-thiadiazole derivatives vary primarily in substituents at positions 3 and 5, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Substituent Effects :

Physical Properties

Melting points and synthetic yields vary with substituent bulkiness and polarity:

Observations :

Spectroscopic Characterization

IR and NMR data highlight electronic effects of substituents:

- Acetyl (5Aa): C=O peaks at 1689 and 1652 cm⁻¹ . Sulfonamide (AL56): S=O stretches typically ~1150–1350 cm⁻¹ .

NMR Spectroscopy :

Biological Activity

(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of available literature and research findings.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its pharmacological significance. The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. The inclusion of a benzyl group enhances the compound's lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety demonstrate varying degrees of antibacterial and antifungal activities. A recent study reported that certain thiadiazole derivatives had significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Escherichia coli | 10 |

| Compound C | Candida albicans | 15 |

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that such compounds could induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds were reported to be significantly lower than those for standard chemotherapeutic agents like sorafenib .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 0.37 |

| Compound E | MCF-7 | 0.73 |

| Sorafenib | HeLa | 7.91 |

Anti-inflammatory Activity

Additionally, some thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. These compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators .

Case Studies

- Antimicrobial Screening : A study conducted on various thiadiazole derivatives showed that the presence of specific substituents on the thiadiazole ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria .

- Anticancer Mechanism : In a molecular docking study, it was found that certain 1,3,4-thiadiazole derivatives bind effectively to the active sites of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. This binding inhibits downstream signaling pathways associated with tumor growth .

Q & A

Q. What are the common synthetic routes for (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide and its derivatives?

The synthesis typically involves condensation reactions between thiadiazole precursors and cyanamide derivatives. For example:

- Procedure : Reacting 3-benzyl-1,3,4-thiadiazol-2(3H)-imine with cyanamide-containing reagents (e.g., N-phenylbenzimidoyl chloride) in the presence of pyridine as a base. Purification is achieved via flash silica gel chromatography using gradients of petroleum ether (PE) and ethyl acetate (EtOAc) .

- Yield Optimization : Yields range from 23% to 27%, depending on substituents and reaction conditions. Lower yields often result from steric hindrance or competing side reactions .

- Key Characterization : Post-synthesis, compounds are validated using IR (C=O and C=N stretches at 1640–1689 cm⁻¹), NMR (distinct shifts for benzyl protons at δ 7.11–7.93 ppm), and elemental analysis (e.g., C, H, N, S content) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1650–1689 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms cycloaddition products .

- NMR Analysis : NMR reveals proton environments (e.g., benzyl aromatic protons at δ 7.2–7.9 ppm, methyl groups at δ 2.50 ppm). NMR confirms carbonyl carbons (δ 165–180 ppm) and thiadiazole ring carbons .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 400 for hydrazone derivatives) validate molecular ions and stability .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages to confirm purity (e.g., ±0.3% deviation acceptable) .

Q. What initial biological activities have been reported for related thiadiazole derivatives?

- Anti-GBM Activity : Derivatives show inhibitory effects against glioblastoma multiforme (GBM), with observed vs. predicted IC values (e.g., 0.2920 vs. 0.2939 in training sets) validated via QSAR models .

- Carbonic Anhydrase Inhibition : Structural analogs like methazolamide (a sulfonamide derivative) exhibit carbonic anhydrase inhibition, suggesting potential for glaucoma research .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- QSAR Modeling : Train models using datasets (e.g., 20 compounds in training sets) with descriptors like logP, molar refractivity, and topological polar surface area. Validate with test sets (e.g., 7 compounds) to assess predictive accuracy (R > 0.8 preferred) .

- DFT Calculations : Optimize geometries (e.g., B3LYP/SDD method) to calculate bond angles (e.g., C1-C2-C3 = 121.4°) and dihedrals, correlating with experimental crystallographic data .

- Docking Studies : Simulate interactions with target proteins (e.g., RNF5 E3 ligase) to predict binding affinities and guide structural modifications .

Q. What strategies are employed to resolve contradictions between observed and predicted activity data in QSAR studies?

- Data Validation : Cross-check experimental IC values (e.g., AL34: observed 0.5644 vs. predicted 0.5212) for outliers. Re-evaluate descriptors or include additional parameters (e.g., steric effects) .

- Metabolic Stability Analysis : Assess degradation pathways (e.g., oxidation to sulfonic acid metabolites) using LC-MS to identify unstable intermediates that may skew activity .

- Crystallographic Validation : Compare predicted conformations (e.g., Z/E configurations) with X-ray structures to resolve stereochemical discrepancies .

Q. How does the crystal structure inform the reactivity of thiadiazole-based cyanamides?

- Hydrogen Bonding : Intermolecular C–H⋯S interactions stabilize the crystal lattice, influencing solubility and reactivity. For example, S⋯H distances of ~2.8 Å enhance π-stacking .

- Tautomerism : The Z configuration at the C=N bond (confirmed via X-ray) affects electrophilic substitution patterns, guiding regioselective modifications .

- Steric Effects : Bulky substituents (e.g., benzyl groups) create steric hindrance, reducing reaction yields but improving metabolic stability .

Q. What electrochemical behaviors are observed in thiadiazole derivatives, and how do they influence degradation pathways?

- Redox Properties : Cyclic voltammetry reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) for hydrazone derivatives, correlating with the formation of hydroxylated byproducts .

- Degradation Products : Oxidation generates (1E)-1-phenylethanone hydrazones (m.p. 162°C, 67% yield), while reduction yields acetamide-linked analogs. Stability studies in PBS (pH 7.4) identify susceptible sites for hydrolysis .

Q. Methodological Notes

- Contradictions in Synthesis : Lower yields in (23–27%) vs. higher yields in (93%) may arise from differences in substituent electronics. Researchers should optimize solvent systems (e.g., toluene vs. EtOAC) and catalyst loading .

- Computational vs. Experimental Data : Discrepancies in bond angles (e.g., B3LYP/SDD vs. X-ray) highlight the need for hybrid functional adjustments (e.g., M06-2X) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.